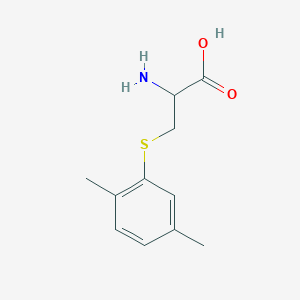
2-Amino-3-(2,5-dimethylphenyl)sulfanylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(2,5-Dimethylbenzene)-L-cysteine: is an organic compound that features a benzene ring substituted with two methyl groups at the 2 and 5 positions, and an L-cysteine moiety attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of S-(2,5-Dimethylbenzene)-L-cysteine typically involves the reaction of 2,5-dimethylbenzene with L-cysteine under specific conditions. One common method is the nucleophilic substitution reaction where the thiol group of L-cysteine attacks the benzene ring, leading to the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol or water, and may require the presence of a catalyst to facilitate the reaction.
Industrial Production Methods: Industrial production of S-(2,5-Dimethylbenzene)-L-cysteine may involve more scalable and efficient methods, such as continuous flow synthesis or the use of biocatalysts. These methods aim to optimize yield and purity while minimizing the environmental impact and production costs.
化学反応の分析
Types of Reactions: S-(2,5-Dimethylbenzene)-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and catalysts such as Lewis acids (e.g., aluminum chloride) are commonly employed.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols, reduced aromatic compounds.
Substitution: Halogenated benzene derivatives, other substituted aromatic compounds.
科学的研究の応用
S-(2,5-Dimethylbenzene)-L-cysteine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, such as antioxidant activity and its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of S-(2,5-Dimethylbenzene)-L-cysteine involves its interaction with molecular targets such as enzymes and proteins. The thiol group of the cysteine moiety can form covalent bonds with the active sites of enzymes, potentially inhibiting or modifying their activity. Additionally, the benzene ring can participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological effects.
類似化合物との比較
2,5-Dimethylbenzene: A simpler aromatic compound with similar structural features but lacking the cysteine moiety.
L-Cysteine: An amino acid with a thiol group, commonly found in proteins and enzymes.
S-Benzyl-L-cysteine: A compound with a benzyl group attached to the cysteine moiety, similar in structure but with different substituents on the benzene ring.
Uniqueness: S-(2,5-Dimethylbenzene)-L-cysteine is unique due to the presence of both the 2,5-dimethylbenzene ring and the L-cysteine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C11H15NO2S |
|---|---|
分子量 |
225.31 g/mol |
IUPAC名 |
2-amino-3-(2,5-dimethylphenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C11H15NO2S/c1-7-3-4-8(2)10(5-7)15-6-9(12)11(13)14/h3-5,9H,6,12H2,1-2H3,(H,13,14) |
InChIキー |
RVIJBOOOWCCQCK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)SCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(Diaminomethylideneamino)-2-[(3,4,5,6-tetrahydroxy-2-oxohexyl)amino]pentanoic acid](/img/structure/B12285657.png)
![[1(R)-trans]-|A-[[[4-(1-Methylethyl)cyclohexyl]carbonyl]amino]benzenepropanamide](/img/structure/B12285662.png)
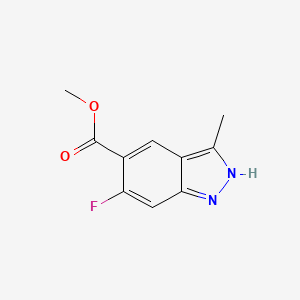
![[1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-yl]-(4-fluorophenyl)methanone;oxalic acid](/img/structure/B12285669.png)
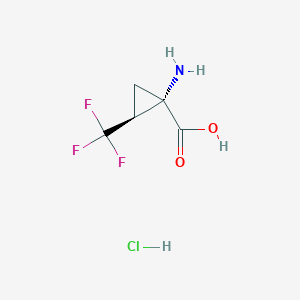
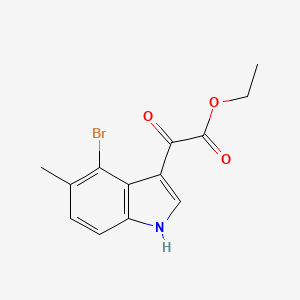
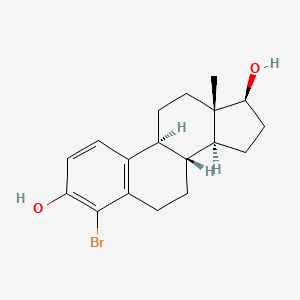
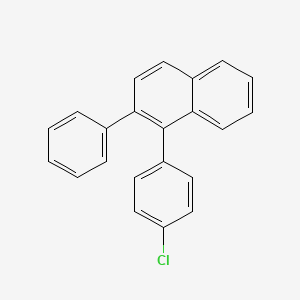
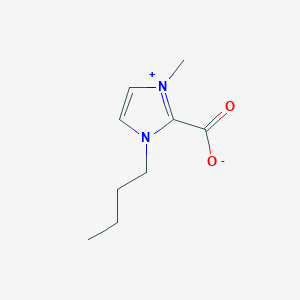



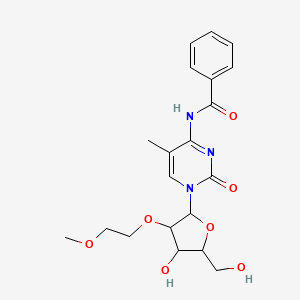
![4-amino-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride](/img/structure/B12285720.png)
